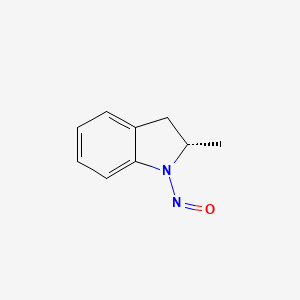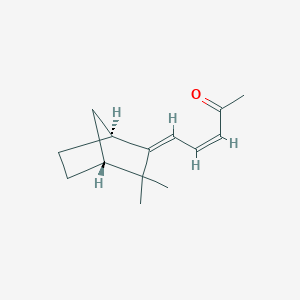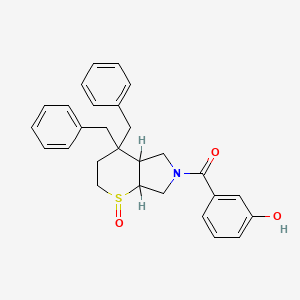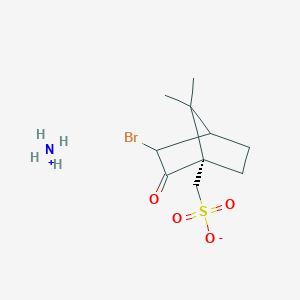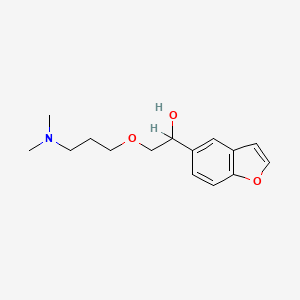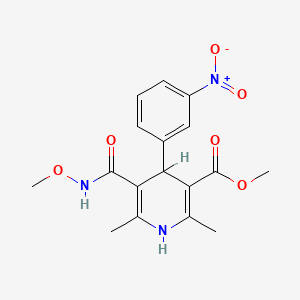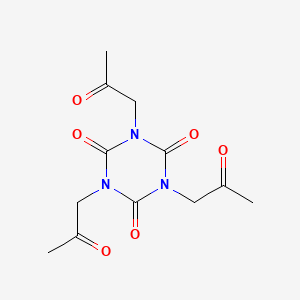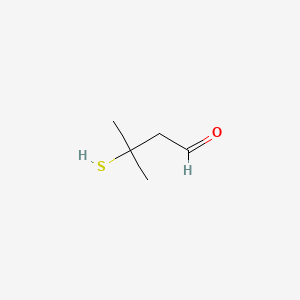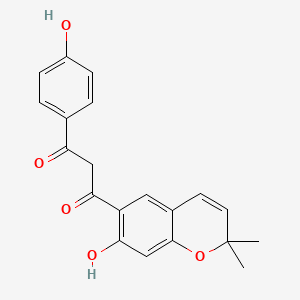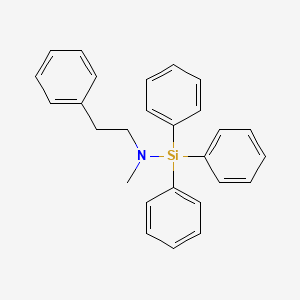
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound that features a silanamine core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain bioactive amines makes it a candidate for studying interactions with biological targets.
Medicine: In medicinal chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Phenethylamine: A simple amine with a phenethyl group, known for its role as a neurotransmitter.
Triphenylsilane: A silane compound with three phenyl groups, used in various chemical reactions.
N-methyl-N-(2-phenylethyl)amine: An amine with structural similarity to the compound .
Uniqueness: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to its combination of a silanamine core with both phenethyl and triphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80930-67-2 |
|---|---|
Formule moléculaire |
C27H27NSi |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
N-methyl-2-phenyl-N-triphenylsilylethanamine |
InChI |
InChI=1S/C27H27NSi/c1-28(23-22-24-14-6-2-7-15-24)29(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3 |
Clé InChI |
MKBGZLRQDBPJFQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


